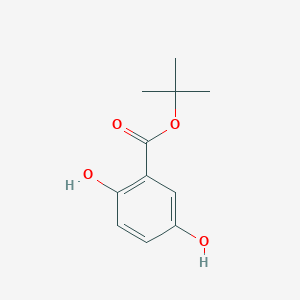

Tert-butyl 2,5-dihydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

154715-77-2 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl 2,5-dihydroxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3 |

InChI Key |

VQGTYFGVHQDLGM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |

Synonyms |

Benzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 2,5-dihydroxybenzoate from Hydroquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,5-dihydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the carboxylation of hydroquinone to yield 2,5-dihydroxybenzoic acid (gentisic acid), followed by the esterification of the carboxylic acid with a tert-butyl group. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.

Synthesis Overview

The synthesis of this compound from hydroquinone proceeds through two primary chemical transformations:

-

Kolbe-Schmitt Carboxylation: Hydroquinone is first converted to its dipotassium salt, which then undergoes carboxylation using carbon dioxide under pressure and elevated temperature to produce 2,5-dihydroxybenzoic acid.

-

Fischer Esterification: The resulting 2,5-dihydroxybenzoic acid is then esterified using tert-butanol in the presence of an acid catalyst to yield the final product, this compound.

The overall reaction scheme is presented below:

Caption: Overall synthesis pathway from hydroquinone to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis.

Step 1: Synthesis of 2,5-Dihydroxybenzoic Acid (Gentisic Acid) via Kolbe-Schmitt Reaction

This procedure is adapted from established Kolbe-Schmitt reaction protocols for dihydroxybenzenes.[1][2]

Experimental Workflow:

Caption: Experimental workflow for the Kolbe-Schmitt carboxylation of hydroquinone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Hydroquinone | 110.11 | 55.0 g | 0.50 |

| Potassium Hydroxide (KOH) | 56.11 | 56.0 g | 1.00 |

| Anhydrous Potassium Carbonate | 138.21 | 35.0 g | 0.25 |

| Water | 18.02 | 7.2 g | 0.40 |

| Toluene | 92.14 | 500 mL | - |

| Carbon Dioxide (CO₂) | 44.01 | As needed | - |

| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |

Procedure:

-

A high-pressure autoclave is charged with hydroquinone (55.0 g, 0.50 mol), crushed potassium hydroxide (56.0 g, 1.00 mol), anhydrous potassium carbonate (35.0 g, 0.25 mol), water (7.2 g), and toluene (500 mL).

-

The autoclave is sealed and the mixture is stirred and heated.

-

Upon reaching the desired temperature (typically 150-200°C), carbon dioxide is introduced to a pressure of 5-10 atm.

-

The reaction is maintained at this temperature and pressure for several hours until the consumption of carbon dioxide ceases.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

-

The solid product is collected by filtration and washed with toluene to remove any unreacted starting material and solvent.

-

The solid is then dissolved in water and treated with activated carbon to decolorize the solution.

-

The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid until no further precipitation is observed.

-

The precipitated 2,5-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data for 2,5-Dihydroxybenzoic Acid:

| Parameter | Value |

| Yield | 70-80% |

| Melting Point | 204-206 °C |

| Appearance | White to light yellow crystalline powder |

| ¹H NMR (DMSO-d₆, ppm) | δ 10.6 (s, 1H, COOH), 9.07 (s, 1H, OH), 7.21 (d, 1H), 6.99 (dd, 1H), 6.83 (d, 1H)[3][4] |

| ¹³C NMR (D₂O, ppm) | δ 172.7, 154.5, 148.8, 124.7, 118.7, 116.2, 113.8[5] |

Step 2: Synthesis of this compound via Fischer Esterification

This procedure is based on standard Fischer esterification methods for tert-butyl esters, adapted for 2,5-dihydroxybenzoic acid.

Experimental Workflow:

Caption: Experimental workflow for the Fischer esterification of 2,5-dihydroxybenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dihydroxybenzoic Acid | 154.12 | 15.4 g | 0.10 |

| Tert-butanol | 74.12 | 100 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1-2 mL | - |

| Dichloromethane (or other suitable solvent) | 84.93 | 200 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a solution of 2,5-dihydroxybenzoic acid (15.4 g, 0.10 mol) in dichloromethane (200 mL) and tert-butanol (100 mL), slowly add concentrated sulfuric acid (1-2 mL) with cooling.

-

The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for this compound:

| Parameter | Expected Value |

| Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, ppm) | δ 9.5-10.5 (br s, 2H, OH), 7.3-7.0 (m, 3H, Ar-H), 1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 170-168 (C=O), 152-150 (Ar-C-OH), 145-143 (Ar-C-OH), 125-115 (Ar-C-H), 115-112 (Ar-C-CO), 82-80 (O-C(CH₃)₃), 28 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 2980 (C-H stretch), 1720 (C=O stretch), 1600, 1480 (C=C stretch) |

| Mass Spec (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₁H₁₄O₄Na |

Safety Considerations

-

Hydroquinone: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle in a fume hood with appropriate PPE.

-

Toluene: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

-

Autoclave: High-pressure reactions should only be performed by trained personnel using appropriate safety precautions and equipment.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature and adapt these procedures as necessary for their specific laboratory conditions and scale.

References

- 1. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109096099B - Production method of 3, 5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR [m.chemicalbook.com]

- 5. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2,5-dihydroxybenzoate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 2,5-dihydroxybenzoate is a derivative of 2,5-dihydroxybenzoic acid (also known as gentisic acid), a naturally occurring phenolic acid with known antioxidant and anti-inflammatory properties. The introduction of a tert-butyl ester group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a parent compound, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known properties of the parent compound, 2,5-dihydroxybenzoic acid, and presents a predictive analysis of the chemical properties, structure, and a plausible synthetic route for this compound.

Core Structure: 2,5-Dihydroxybenzoic Acid

2,5-Dihydroxybenzoic acid serves as the foundational structure for this compound. It is a dihydroxybenzoic acid with hydroxyl groups at the 2- and 5-positions of the benzene ring.[1] It is a metabolite of salicylic acid and is found in various plants.[1][2]

Chemical and Physical Properties of 2,5-Dihydroxybenzoic Acid

A summary of the key physicochemical properties of 2,5-dihydroxybenzoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | [2] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [4] |

| Melting Point | 199.5 - 205 °C | [3][4] |

| Boiling Point | 406.00 to 407.00 °C (estimated) | [5] |

| Solubility | Soluble in water, alcohol, and ether; insoluble in benzene and chloroform.[4][6] | [4][6] |

| pKa | pKa₁ = 2.97, pKa₂ = 10.5 (at 25 °C in water) | [6] |

Biological Activity of 2,5-Dihydroxybenzoic Acid

2,5-Dihydroxybenzoic acid has been investigated for a range of biological activities, primarily stemming from its antioxidant and anti-inflammatory effects.[2][5] It is known to be an inhibitor of arachidonate 15-lipoxygenase.[3] These properties make it and its derivatives interesting candidates for further investigation in drug discovery.

This compound: Structure and Predicted Properties

The chemical structure of this compound consists of the 2,5-dihydroxybenzoic acid core with the carboxylic acid group esterified with a tert-butyl group.

Predicted Physicochemical Properties

The addition of the bulky and lipophilic tert-butyl group is expected to significantly alter the physicochemical properties of the parent acid. The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₄O₄ | Calculated from structure |

| Molecular Weight | 210.23 g/mol | Calculated from structure |

| Appearance | Likely a crystalline solid | Based on similar structures |

| Melting Point | Lower than 2,5-dihydroxybenzoic acid | The bulky tert-butyl group may disrupt crystal packing |

| Boiling Point | Higher than 2,5-dihydroxybenzoic acid | Increased molecular weight |

| Solubility | Decreased solubility in polar solvents (e.g., water), increased solubility in non-polar organic solvents (e.g., hexane, ethyl acetate) | Increased lipophilicity due to the tert-butyl group |

| logP | Higher than 2,5-dihydroxybenzoic acid (1.74) | Increased lipophilicity |

Predicted Spectral Data

¹H NMR:

-

Aromatic protons: Three protons on the benzene ring, expected to appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).

-

Hydroxyl protons: Two broad singlets, chemical shift dependent on solvent and concentration.

-

tert-Butyl protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

¹³C NMR:

-

Carbonyl carbon: In the region of δ 165-175 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with those attached to hydroxyl groups being the most downfield.

-

Quaternary carbon of tert-butyl group: Around δ 80-85 ppm.

-

Methyl carbons of tert-butyl group: Around δ 28-30 ppm.

IR Spectroscopy:

-

O-H stretch: Broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl groups).

-

C=O stretch (ester): Strong absorption around 1700-1730 cm⁻¹.

-

C-O stretch (ester): In the region of 1150-1250 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Electron Ionization):

-

Molecular ion (M⁺): Expected at m/z = 210.

-

Major fragmentation: Loss of isobutylene (56 Da) to give a fragment corresponding to 2,5-dihydroxybenzoic acid at m/z = 154. A peak corresponding to the tert-butyl cation at m/z = 57 is also expected.

Experimental Protocols: Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the esterification of 2,5-dihydroxybenzoic acid. Due to the presence of two phenolic hydroxyl groups which can also react under certain esterification conditions, a carefully chosen synthetic strategy is required. Direct esterification with tert-butanol under acidic conditions is likely to be low-yielding due to the steric hindrance of the tert-butyl group and potential side reactions. A more viable approach involves the use of di-tert-butyl dicarbonate ((Boc)₂O) or reaction with isobutylene in the presence of an acid catalyst.

Synthesis via Di-tert-butyl Dicarbonate

This method provides a mild route to tert-butyl esters.

Materials:

-

2,5-dihydroxybenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Applications

The biological activity of this compound has not been explicitly reported. However, based on the known activities of its parent compound and the physicochemical changes induced by the tert-butyl ester, some predictions can be made.

-

Enhanced Lipophilicity: The addition of the tert-butyl group will increase the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which may lead to improved bioavailability and intracellular concentration compared to the more polar 2,5-dihydroxybenzoic acid.

-

Prodrug Potential: The ester linkage may be susceptible to hydrolysis by intracellular esterases, releasing the active 2,5-dihydroxybenzoic acid within the cell. This would make this compound a prodrug of gentisic acid, allowing for potentially more efficient delivery of the active compound.

-

Modified Antioxidant Activity: The antioxidant activity of phenolic compounds is related to the hydrogen-donating ability of their hydroxyl groups. While the core phenolic structure responsible for this activity remains intact, the altered electronic environment due to the ester and changes in solubility could modulate its antioxidant potency.

Caption: Relationship between structure and potential properties.

References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]

- 5. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 6. 2,5-dihydroxybenzoic acid [chemister.ru]

Spectroscopic Data of Tert-butyl 2,5-dihydroxybenzoate: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for Tert-butyl 2,5-dihydroxybenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The guide outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

While direct experimental spectra for this compound are not widely published, the data presented herein are predicted based on the analysis of its constituent functional groups and comparison with analogous compounds, such as 2,5-dihydroxybenzoic acid and various tert-butyl esters.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ |

| ~6.9 | Doublet of doublets | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~9.0 | Singlet (broad) | 1H | Ar-OH |

| ~9.5 | Singlet (broad) | 1H | Ar-OH |

Predicted in CDCl₃. Chemical shifts for hydroxyl protons are concentration-dependent and may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | -C(C H₃)₃ |

| ~82 | -C (CH₃)₃ |

| ~115 | Ar-C |

| ~118 | Ar-C |

| ~120 | Ar-C |

| ~123 | Ar-C |

| ~150 | Ar-C-OH |

| ~155 | Ar-C-OH |

| ~168 | C=O (Ester) |

Predicted in CDCl₃.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| ~3050 | Medium | C-H (Aromatic) | Stretching |

| 2980-2960 | Medium | C-H (Aliphatic) | Stretching |

| ~1680 | Strong | C=O (Ester) | Stretching |

| ~1600, ~1480 | Medium-Strong | C=C | Stretching (Aromatic) |

| ~1250 | Strong | C-O | Stretching (Ester) |

| ~1200 | Strong | C-O | Stretching (Phenol) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 154 | [M - C₄H₈]⁺ |

| 137 | [M - C₄H₉O]⁺ |

| 109 | [C₆H₅O₂]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

2.1.2 Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3][4]

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.[5]

2.2.2 Sample Preparation (Thin Film Method)

-

Dissolve a few milligrams of the sample in a volatile solvent (e.g., acetone or dichloromethane).[6]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[6][7]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6][7]

2.2.3 Data Acquisition

-

Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).[5]

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[8]

-

If necessary, further dilute the solution to the optimal concentration for the specific mass spectrometer being used (often in the µg/mL to ng/mL range).[8]

-

Ensure the sample is fully dissolved and free of particulates to prevent clogging of the instrument's introduction system.[8]

2.3.2 Data Acquisition

-

The method of ionization can significantly affect the resulting mass spectrum. Electron Ionization (EI) is a common technique for volatile compounds and often results in extensive fragmentation.[9][10] Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically produces a prominent molecular ion peak.[8][11]

-

Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or by coupling the spectrometer to a liquid chromatograph (LC-MS).[11] For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC-MS).[9][12]

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

The resulting spectrum will show the relative abundance of different ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. scribd.com [scribd.com]

- 7. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

Tert-butyl 2,5-dihydroxybenzoate: A Sterically Directing Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,5-dihydroxybenzoate, also known as tert-butyl gentisate, is an aromatic organic compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, particularly the sterically bulky tert-butyl ester group, play a crucial role in directing the regioselectivity of further chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the targeted synthesis of complex molecules.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from its constituent parts: the 2,5-dihydroxybenzoic acid (gentisic acid) core and the tert-butyl ester group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2,5-Dihydroxybenzoic Acid[1] | Tert-butyl 2-hydroxybenzoate[2] |

| Molecular Formula | C₁₁H₁₄O₄ | C₇H₆O₄ | C₁₁H₁₄O₃ |

| Molecular Weight | 210.23 g/mol | 154.12 g/mol | 194.23 g/mol [2] |

| Appearance | White to off-white solid | Light yellow crystals | - |

| Melting Point | Not available | 199.5 °C | Not available |

| Solubility | Soluble in common organic solvents | Soluble in alcohol and ether | Not available |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be anticipated based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet around 1.5 ppm (9H) corresponding to the tert-butyl group. - Aromatic protons in the region of 6.8-7.5 ppm, showing characteristic splitting patterns for a trisubstituted benzene ring. - Two singlets for the phenolic hydroxyl protons, which may be broad and exchangeable with D₂O. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group. - A signal around 82 ppm for the quaternary carbon of the tert-butyl group. - Aromatic carbon signals between 110-150 ppm. - A carbonyl carbon signal for the ester at approximately 170 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl groups around 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic and tert-butyl groups around 2900-3100 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1680-1700 cm⁻¹. - C-O stretching bands for the ester and phenol groups in the 1100-1300 cm⁻¹ region. - Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A prominent fragment ion resulting from the loss of isobutylene (M-56), which is characteristic of tert-butyl esters. |

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with a tert-butyl source. Due to the steric hindrance of the tertiary alcohol, direct Fischer esterification is often challenging. More robust methods are typically employed.

Experimental Protocol: Synthesis via Acid Chloride

A common and effective method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with tert-butanol.

Step 1: Formation of 2,5-bis(acetoxy)benzoyl chloride

-

To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., anhydrous dichloromethane), add an excess of acetyl chloride.

-

Add a catalytic amount of a tertiary amine base (e.g., triethylamine) and stir the reaction mixture at room temperature.

-

After completion of the reaction (monitored by TLC), add thionyl chloride to the reaction mixture and reflux to form the acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,5-bis(acetoxy)benzoyl chloride.

Step 2: Esterification with tert-Butanol

-

Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add tert-butanol, followed by the slow addition of a base such as pyridine or triethylamine.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 2,5-bis(acetoxy)benzoate.

Step 3: Deprotection of Acetyl Groups

-

Dissolve the diacetate ester in a suitable solvent such as methanol.

-

Add a catalytic amount of a base (e.g., sodium methoxide) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a weak acid and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the final product, this compound.

Application in Organic Synthesis: Sterically Directed O-Glycosylation

A significant application of this compound is in the regioselective synthesis of gentisic acid 5-O-glycosides, a class of natural products with a wide range of biological activities.[3] The bulky tert-butyl group effectively shields the adjacent C2-hydroxyl group, thereby directing glycosylation to the less sterically hindered C5-hydroxyl group.[3]

Experimental Protocol: Site-Selective O-Glycosylation

The following is a general procedure for the sterically directed glycosylation of tert-butyl gentisate.

-

Dissolve this compound and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate) in an anhydrous solvent such as dichloromethane under an inert atmosphere.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Allow the reaction to proceed at low temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a base (e.g., triethylamine).

-

Warm the mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to isolate the desired 5-O-glycoside.

-

The tert-butyl ester can be subsequently hydrolyzed under acidic conditions to yield the final gentisic acid 5-O-glycoside.

Conclusion

This compound serves as a prime example of a rationally designed building block in organic synthesis. The strategic introduction of a sterically demanding tert-butyl group allows for precise control over the reactivity of the molecule, enabling regioselective transformations that would otherwise be challenging. Its application in the synthesis of bioactive natural products highlights its importance and potential for further development in medicinal chemistry and drug discovery. The methodologies presented in this guide offer a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

- 1. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sterically Directed Site- and Stereoselective O-Glycosylation of tert-Butyl Gentisate. | Semantic Scholar [semanticscholar.org]

The Emerging Potential of Tert-butyl 2,5-dihydroxybenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,5-dihydroxybenzoate is a phenolic compound of growing interest within the medicinal chemistry landscape. Structurally, it is the tert-butyl ester of 2,5-dihydroxybenzoic acid, also known as gentisic acid. Gentisic acid itself is a metabolite of aspirin and is recognized for its anti-inflammatory, antioxidant, and antirheumatic properties.[1] The addition of a tert-butyl group to the core structure of 2,5-dihydroxybenzoic acid is hypothesized to modulate its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity, bioavailability, and metabolic stability. This technical guide provides a comprehensive overview of the available data on this compound and its parent compound, 2,5-dihydroxybenzoic acid, to illuminate its potential therapeutic applications.

Synthesis and Chemical Properties

The synthesis of tert-butyl substituted hydroxybenzoates can be achieved through several methods. A common approach involves the Kolbe-Schmitt reaction to produce the corresponding hydroxybenzoic acid, which is then esterified with an alcohol.[2] Specifically for tert-butyl esters, challenges such as the potential for the tert-butyl group to leave during dehydration esterification reactions under acidic catalysis have been noted.[2] An alternative "one-pot" method utilizes the intermediate from the Kolbe-Schmidt reaction directly.[2] This process involves reacting the intermediate with a halogenated hydrocarbon and a quaternary amine salt catalyst in N,N-dimethylformamide.[2]

A plausible synthetic route for this compound would involve the esterification of 2,5-dihydroxybenzoic acid with tert-butanol.

DOT Script for Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Biological Activities and Potential Applications

While direct studies on the biological activities of this compound are limited, the known effects of its parent compound, 2,5-dihydroxybenzoic acid, and other tert-butylated phenolic compounds provide a strong basis for predicting its therapeutic potential.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to the number and position of hydroxyl groups on the aromatic ring.[3] Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions, such as 2,5-dihydroxybenzoic acid, have demonstrated strong activity against superoxide radicals.[3] The tert-butyl group is also known to contribute to the antioxidant activity of phenolic compounds.[4] Therefore, this compound is expected to possess significant antioxidant properties.

Table 1: Antioxidant Activity of Related Phenolic Compounds

| Compound | Assay | IC50 / Activity | Reference |

| 2,4-di-tert-butylphenol | DPPH Scavenging | 60 µg/ml | [5] |

| 2,4-di-tert-butylphenol | ABTS Scavenging | 17 µg/ml | [5] |

| 2,4-di-tert-butylphenol | Metal Chelating | 20 µg/ml | [5] |

| Gentisic Acid (2,5-DHB) | DPPH Scavenging | Higher than 2,6-dihydroxybenzoic acid | [4] |

Anti-inflammatory Activity

2,5-Dihydroxybenzoic acid is known to have anti-inflammatory and antirheumatic properties.[1] Studies on other novel di-tert-butylphenol compounds have demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models.[6][7] These effects are often mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as prostaglandin E2 (PGE2).[6][7] Given these precedents, this compound is a promising candidate for further investigation as an anti-inflammatory agent.

DOT Script for Potential Anti-inflammatory Signaling Pathway

References

- 1. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 2. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijat-aatsea.com [ijat-aatsea.com]

- 6. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Tert-butyl 2,5-dihydroxybenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of tert-butyl 2,5-dihydroxybenzoate, a compound of interest in various research and development sectors. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework of established experimental protocols to enable researchers to determine the solubility of this compound in common organic solvents. The methodologies described herein are standard in the pharmaceutical and chemical industries for characterizing the physicochemical properties of organic molecules.

Introduction

This compound is an organic compound whose solubility characteristics are crucial for its application in areas such as synthetic chemistry, materials science, and drug development. Solubility dictates the choice of solvents for reactions, purification processes like crystallization, and formulation strategies. Understanding the solubility profile in a range of common organic solvents is a fundamental step in the progression of any research or development project involving this molecule.

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed quantitative solubility data for this compound in common organic solvents has been identified. Researchers are encouraged to use the experimental protocols detailed in Section 3 to generate this data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Tetrahydrofuran | ||||

| Acetonitrile | ||||

| Toluene | ||||

| User-defined |

Experimental Protocols for Solubility Determination

The following protocols describe common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent. The shake-flask method followed by gravimetric or spectroscopic analysis is considered the "gold standard" for thermodynamic solubility determination.[1][2]

The shake-flask method is a widely used and reliable technique for preparing a saturated solution, which is a prerequisite for measuring thermodynamic solubility.[1][3]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[4]

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step should be performed quickly to minimize temperature fluctuations.

The resulting clear filtrate is a saturated solution at the specified temperature, ready for concentration analysis.

Gravimetric analysis is a straightforward and accurate method for determining the concentration of the solute in the saturated solution.[4][5]

Materials:

-

Saturated solution of this compound

-

Pre-weighed evaporation dish or beaker

-

Volumetric pipette

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Using a volumetric pipette, transfer a precise volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.[4]

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

The mass of the dissolved solid is the final weight of the dish with the residue minus the initial weight of the empty dish.

-

Calculate the solubility in mg/mL or g/L.

If this compound has a suitable chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining its concentration.

Materials:

-

Saturated solution of this compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Pure solvent for dilutions

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of dilutions from the stock solution to cover a range of concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer's Law).

-

-

Analysis of the Saturated Solution:

-

Take a precise volume of the clear, saturated filtrate and dilute it with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Experimental Workflow and Logic

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While direct, published solubility data for this compound is currently unavailable, this guide provides researchers, scientists, and drug development professionals with the necessary tools to determine these crucial physicochemical properties. By following the detailed experimental protocols for the shake-flask method coupled with either gravimetric or spectrophotometric analysis, reliable and quantitative solubility data can be generated. This information is invaluable for the informed design of experimental processes, from chemical synthesis and purification to formulation and delivery.

References

"Tert-butyl 2,5-dihydroxybenzoate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2,5-dihydroxybenzoate, also known as tert-butyl gentisate. Due to the limited availability of a dedicated CAS number in publicly accessible databases, this document focuses on the fundamental properties of the compound and outlines general synthetic approaches.

Core Compound Identification

| Identifier | Value |

| Common Name | This compound |

| Synonym | tert-butyl gentisate |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is scarce. However, based on its chemical structure, the following properties can be inferred:

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. Limited solubility in water. |

| Reactivity | The phenolic hydroxyl groups may be susceptible to oxidation. The ester linkage can be hydrolyzed under acidic or basic conditions. |

Experimental Protocols: Synthesis

A standard method for the synthesis of this compound involves the esterification of 2,5-dihydroxybenzoic acid with a tert-butylating agent. A common and effective method is the Steglich esterification.

Protocol: Steglich Esterification of 2,5-Dihydroxybenzoic Acid

Materials:

-

2,5-Dihydroxybenzoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dihydroxybenzoic acid and a catalytic amount of DMAP in anhydrous DCM.

-

Addition of Reagents: Add tert-butanol to the solution. In a separate container, dissolve DCC in a small amount of anhydrous DCM.

-

Reaction Initiation: Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow for Synthesis and Purification:

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

While specific studies on the signaling pathways directly modulated by this compound are limited, its parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), is known to possess antioxidant and anti-inflammatory properties. These activities are often associated with the modulation of pathways involving oxidative stress and inflammatory responses. The tert-butyl ester derivative may exhibit similar or enhanced activities due to increased lipophilicity and cell membrane permeability.

Hypothesized Signaling Pathway Modulation:

Caption: A diagram illustrating the potential modulation of key signaling pathways involved in oxidative stress and inflammation by this compound.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental validation is necessary to fully characterize its properties and biological activities.

physical and chemical properties of "Tert-butyl 2,5-dihydroxybenzoate"

An In-depth Technical Guide to Tert-butyl 2,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2,5-dihydroxybenzoic acid (also known as Gentisic acid), and established principles of organic chemistry to extrapolate its characteristics.

Chemical Identity and Structure

This compound is the tert-butyl ester of 2,5-dihydroxybenzoic acid. The core structure is a benzene ring substituted with a carboxylic acid, where the acidic proton is replaced by a tert-butyl group, and two hydroxyl groups at positions 2 and 5.

Molecular Structure:

A 2D representation of this compound.

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of 2,5-dihydroxybenzoic acid, which serve as a baseline for estimating the properties of its tert-butyl ester.

Table 1: Physical Properties of 2,5-Dihydroxybenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₆O₄[1][2][3] |

| Molecular Weight | 154.12 g/mol [1][2][3] |

| Appearance | White to light yellow crystalline powder[2][4] |

| Melting Point | 199-208 °C (decomposes)[1][4][5][6] |

| Boiling Point | 406-407 °C (estimated)[5] |

| Solubility | Soluble in alcohol and diethyl ether; sparingly soluble in chloroform; slightly soluble in water.[5][6] |

| pKa (1) | 2.97 (25°C, water)[6] |

| pKa (2) | 10.5 (25°C, water)[6] |

Table 2: Spectroscopic Data for 2,5-Dihydroxybenzoic Acid

| Technique | Key Data Points |

| ¹H NMR (in D₂O) | Shifts (ppm): 7.19, 7.00, 6.82[7] |

| ¹³C NMR (in D₂O) | Shifts (ppm): 172.74, 154.47, 148.81, 124.67, 118.66, 116.21, 113.75[2] |

| Mass Spec (EI) | Top 5 Peaks (m/z): 136.0, 80.0, 154.0, 52.0, 108.0[2] |

| IR Spectroscopy | Key functional group vibrations can be observed.[2][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tert-butyl esters from carboxylic acids is through acid-catalyzed esterification with isobutylene or via the reaction of a carboxylate salt with a tert-butylating agent. A plausible synthesis route for this compound would involve the esterification of 2,5-dihydroxybenzoic acid.[9]

Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a pressure-resistant flask, dissolve 2,5-dihydroxybenzoic acid in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reactant Addition: Cool the mixture and add an excess of isobutylene.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, vent the excess isobutylene. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General workflow for the synthesis and purification.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways for this compound have been documented, its parent compound, 2,5-dihydroxybenzoic acid (Gentisic acid), is a known metabolite of aspirin and exhibits anti-inflammatory, antirheumatic, and antioxidant properties.[5] It is a byproduct of both tyrosine and benzoate metabolism.[5] The biological activity of the tert-butyl ester would likely be influenced by its increased lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.

The antioxidant activity of phenolic compounds like 2,5-dihydroxybenzoic acid often involves scavenging of reactive oxygen species (ROS), which can modulate various signaling pathways related to inflammation and oxidative stress, such as the NF-κB and MAPK pathways.

Hypothesized modulation of oxidative stress pathways.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a derivative of the biologically active compound 2,5-dihydroxybenzoic acid. While direct experimental data is scarce, its properties and synthesis can be reasonably extrapolated from its parent compound and general chemical principles. The addition of the tert-butyl group is expected to increase its lipophilicity, which may have significant implications for its biological activity and pharmacokinetic properties. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

- 1. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]

- 2. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydroxybenzoic acid | CAS: 490-79-9 | ChemNorm [chemnorm.com]

- 4. 2,5-Dihydroxybenzoic Acid 490-79-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 6. 2,5-dihydroxybenzoic acid [chemister.ru]

- 7. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 10. fishersci.com [fishersci.com]

Technical Guide: Unraveling the Identity of "Tert-butyl 2,5-dihydroxybenzoate"

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical research and drug development, precise molecular identification is paramount. This technical guide addresses the chemical identity, including the IUPAC name and synonyms, of "tert-butyl 2,5-dihydroxybenzoate." An extensive search of chemical databases and scientific literature reveals that this specific compound is not a recognized or commercially available chemical entity. The absence of a registered CAS number, established IUPAC name, or documented synthesis protocols strongly suggests that "this compound" may be a novel compound or a misnomer for a structurally related molecule.

This guide will, therefore, focus on the nomenclature and properties of closely related, well-documented compounds that are likely of interest to researchers investigating this chemical space. The primary related compounds are 2,5-dihydroxybenzoic acid (Gentisic acid) , which forms the core chemical structure, and other tert-butylated hydroxybenzoates.

IUPAC Nomenclature and Synonyms of Related Compounds

For clarity and accurate scientific communication, the following table summarizes the IUPAC names and common synonyms for key related compounds.

| Common Name | IUPAC Name | Synonyms |

| Gentisic acid | 2,5-Dihydroxybenzoic acid | 2,5-DHBA, Hydroquinonecarboxylic acid, 5-Hydroxysalicylic acid[1][2][3][4] |

| tert-Butyl salicylate | tert-Butyl 2-hydroxybenzoate | Benzoic acid, 2-hydroxy-, 1,1-dimethylethyl ester[5] |

| - | 5-(tert-Butyl)-2-hydroxybenzoic acid | - |

| - | 3,5-Di-tert-butyl-2-hydroxybenzoic acid | 3,5-Bis-tert-butylsalicylic acid[6] |

| TBHQ | 2-(1,1-Dimethylethyl)-1,4-benzenediol | tert-Butylhydroquinone |

Experimental Protocols: Synthesis of Related Structures

While a direct synthesis for "this compound" is not documented, the synthesis of its parent molecule, 2,5-dihydroxybenzoic acid, and the esterification of carboxylic acids to form tert-butyl esters are well-established procedures.

Synthesis of 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

Gentisic acid can be synthesized via the carboxylation of hydroquinone. This process is an example of a Kolbe-Schmitt reaction.[1]

Reaction:

References

- 1. Gentisic acid - Wikipedia [en.wikipedia.org]

- 2. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]

- 5. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 2,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Tert-butyl 2,5-dihydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the acid-catalyzed esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with tert-butanol. This protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and expected outcomes.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties. The presence of the dihydroxybenzoate moiety, also found in the natural product gentisic acid, is associated with anti-inflammatory and antioxidant activities. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, allowing for selective modification of other parts of the molecule, or it can modify the pharmacokinetic profile of the parent compound. This protocol details a straightforward and efficient method for the preparation of this key building block.

Data Presentation

| Parameter | Value |

| Starting Materials | |

| 2,5-Dihydroxybenzoic Acid | 1.0 eq |

| Tert-butanol | 10-20 eq |

| Sulfuric Acid (conc.) | 0.1-0.2 eq |

| Dichloromethane (DCM) | Anhydrous, sufficient volume for dissolution |

| Saturated Sodium Bicarbonate Solution | For neutralization |

| Brine | For washing |

| Anhydrous Sodium Sulfate | For drying |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Product Characterization | |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 60-80% |

| Melting Point | To be determined |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Expected peaks for aromatic and tert-butyl protons |

| ¹³C NMR (CDCl₃) | Expected peaks for ester, aromatic, and tert-butyl carbons |

Experimental Protocol

Materials:

-

2,5-Dihydroxybenzoic acid (Gentisic acid)

-

Tert-butanol

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions at elevated temperature)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in a sufficient volume of anhydrous dichloromethane and an excess of tert-butanol (10-20 eq).

-

Acid Catalysis: While stirring the solution at room temperature, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up - Neutralization: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid. Continue adding the bicarbonate solution until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and determine its melting point.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kolbe-Schmitt reaction is a cornerstone of aromatic chemistry, providing a direct route to hydroxylated benzoic acids through the carboxylation of phenoxides. This reaction is of paramount industrial importance, underpinning the synthesis of key pharmaceutical precursors like salicylic acid (a precursor to aspirin) and p-hydroxybenzoic acid (a precursor to parabens). The regioselectivity of the carboxylation—preferentially yielding either the ortho or para isomer—is a critical aspect of this synthesis, influenced by a range of reaction parameters.

These application notes provide a detailed overview of the reaction conditions for the Kolbe-Schmitt synthesis of various hydroxybenzoates. We present a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations to illustrate the reaction mechanism and experimental workflow.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the Kolbe-Schmitt synthesis of various hydroxybenzoates, offering a comparative overview for researchers.

Table 1: Synthesis of Salicylic Acid (o-Hydroxybenzoic Acid)

| Phenoxide | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) | Citation(s) |

| Sodium Phenoxide | 125 | 100 | None | - | High | [1] |

| Sodium Phenoxide | 150 | - | None | 2 | 95 (mixture with 4-HBA) | [2] |

| Sodium Phenoxide | 120 | - | None | - | 57 (mixture with 4-HBA) | [2] |

| Sodium Phenoxide | 180-200 | High | None | - | - | [3] |

Table 2: Synthesis of p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid)

| Phenoxide | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) | Citation(s) |

| Potassium Phenoxide | 190 | High | None | - | - | [4] |

| Potassium Phenoxide | 240 | - | None | 1.5 | 70-80 | |

| Potassium Phenoxide | - | - | DMSO | 16 | High selectivity for 4-HBA | [2] |

Table 3: Synthesis of Substituted Hydroxybenzoic Acids

| Substrate | Base | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Citation(s) |

| o-Cresol | Sodium Ethyl Carbonate | 185 | 10 | 2-Hydroxy-3-methylbenzoic acid | 38 | [5] |

| m-Cresol | Sodium Ethyl Carbonate | 180-185 | 10 | 2-Hydroxy-4-methylbenzoic acid | 74.2 | [5] |

| p-Cresol | Sodium Ethyl Carbonate | 185 | 10 | 2-Hydroxy-5-methylbenzoic acid | 97.3 | [5] |

| Resorcinol | Potassium Bicarbonate | 95-100 | - | 2,4-Dihydroxybenzoic acid | - | |

| 1-Naphthol | Potassium Salt | 80 | 3.9 x 10⁵ Pa | 1-Hydroxy-2-naphthoic acid | ~80 |

Experimental Protocols

Protocol 1: Synthesis of Salicylic Acid (o-Hydroxybenzoic Acid)

This protocol is based on the classical high-pressure Kolbe-Schmitt reaction.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄)

-

Water

-

High-pressure autoclave

Procedure:

-

Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.

-

Drying: Carefully evaporate the water to obtain dry, powdered sodium phenoxide. It is crucial for the success of the reaction that the sodium phenoxide is anhydrous.[6]

-

Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave.

-

Heat the autoclave to 125°C and introduce carbon dioxide under a pressure of 100 atm.[1]

-

Maintain these conditions for several hours to ensure complete carboxylation.

-

Work-up: After cooling the reactor, the resulting sodium salicylate is dissolved in water.

-

Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.

-

Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Protocol 2: Synthesis of p-Hydroxybenzoic Acid

This protocol describes the synthesis of p-hydroxybenzoic acid from potassium salicylate, which is a common method to achieve high para selectivity.

Materials:

-

Salicylic acid

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Decolorizing charcoal

-

Water

Procedure:

-

Formation of Potassium Salicylate: In a porcelain dish, mix 100 g of salicylic acid with 150 cc of water. Slowly stir in 60 g of potassium carbonate.

-

Drying: Evaporate the solution on a steam bath to a thick paste. Break up the solid and dry it in an oven at 105-110°C for two hours. Grind the solid to a fine powder, dry for another two hours, and grind again.

-

Isomerization: Place the finely powdered potassium salicylate in a 500-cc round-bottomed flask and immerse it in an oil bath heated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.

-

Work-up: While still hot, transfer the product to a 2-liter flask containing 1 liter of hot water.

-

Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution nearly to boiling and add 5-6 g of decolorizing charcoal. Filter the hot solution.

-

Crystallization: Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid. A second crop can be obtained by concentrating the filtrate.

-

Recrystallization: Dissolve the crude product in hot water, treat with decolorizing charcoal, filter, and cool to obtain purified p-hydroxybenzoic acid.

Protocol 3: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

This protocol details the synthesis of a dihydroxybenzoic acid from resorcinol.

Materials:

-

Resorcinol

-

Potassium bicarbonate (KHCO₃)

-

Glycerol or Water

-

Carbon dioxide (CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a mixture of resorcinol and potassium bicarbonate in either glycerol or water.

-

Carboxylation: Heat the mixture while passing a stream of carbon dioxide through it.

-

Work-up: After the reaction is complete, the reaction mixture is worked up by acidification.

-

Acidification: Acidify the mixture with hydrochloric acid to precipitate the 2,4-dihydroxybenzoic acid.

-

Purification: The crude product can be purified by recrystallization.

Protocol 4: Synthesis of Cresotic Acids (Methyl-p-hydroxybenzoic acids)

This protocol provides a general procedure for the synthesis of cresotic acids from the corresponding cresols.

Materials:

-

o-, m-, or p-Cresol

-

Sodium ethyl carbonate

-

Carbon dioxide (CO₂)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a high-pressure autoclave, charge the appropriate cresol and sodium ethyl carbonate. A typical molar ratio of cresol to sodium ethyl carbonate is 1.5-2:1.[5]

-

Carboxylation: Pressurize the autoclave with carbon dioxide to 10 atm. Heat the reaction mixture to 180-185°C and maintain these conditions for 6-7 hours with stirring.[5]

-

Work-up: After cooling and depressurizing the autoclave, treat the reaction mixture with water.

-

Separation: The unreacted cresol can be recovered. Acidify the aqueous phase with hydrochloric acid to precipitate the corresponding cresotic acid.

-

Purification: The crude product can be purified by recrystallization.

Mandatory Visualizations

Caption: Reaction mechanism of the Kolbe-Schmitt synthesis.

Caption: General experimental workflow for the Kolbe-Schmitt synthesis.

Caption: Factors influencing ortho vs. para selectivity.

References

Application Notes and Protocols for the Analytical Characterization of Tert-butyl 2,5-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Tert-butyl 2,5-dihydroxybenzoate. Detailed protocols and expected data are presented to guide researchers in confirming the identity, purity, and structure of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide complementary information to elucidate the molecular structure and assess the purity of the compound. The primary techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Predicted ¹H NMR Data

The expected chemical shifts for the protons in this compound are summarized in the table below. These predictions are based on the known spectrum of 2,5-dihydroxybenzoic acid and the typical shielding/deshielding effects of a tert-butyl ester group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H3 | 6.9 - 7.1 | d | 1H |

| Ar-H4 | 6.7 - 6.9 | dd | 1H |

| Ar-H6 | 7.2 - 7.4 | d | 1H |

| -OH (C2) | 9.0 - 11.0 | s (broad) | 1H |

| -OH (C5) | 8.0 - 10.0 | s (broad) | 1H |

| -C(CH₃)₃ | 1.5 - 1.7 | s | 9H |

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C1 | 110 - 115 |

| C2 | 150 - 155 |

| C3 | 115 - 120 |

| C4 | 120 - 125 |

| C5 | 145 - 150 |

| C6 | 118 - 123 |

| -C(CH₃)₃ | 80 - 85 |

| -C(CH₃)₃ | 27 - 30 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1680 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| O-H bend (phenolic) | 1310 - 1390 | Medium |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 210.0892 (for C₁₁H₁₄O₄)

-

Major Fragments:

-

m/z = 154 (Loss of tert-butyl group, C₄H₈)

-

m/z = 137 (Loss of tert-butoxy radical, OC(CH₃)₃)

-

m/z = 109 (Further fragmentation of the aromatic ring)

-

m/z = 57 (tert-butyl cation, C₄H₉⁺)

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in both positive and negative ion modes.

-

Typical ESI conditions:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas flow: 1-2 L/min

-

Drying gas flow: 8-10 L/min

-

Drying gas temperature: 300-350 °C

-

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and can be used for quantification.

HPLC Method Parameters

A reversed-phase HPLC method is generally suitable for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Method Setup: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Analysis: Inject the sample and run the gradient method.